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Compound of Interest

Compound Name: 2,4,6-Trimethylbenzylamine

Cat. No.: B1348386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 2,4,6-
trimethylbenzylamine (CAS No. 40393-99-5), a key chemical intermediate. While

comprehensive experimental spectral data is not readily available in public databases, this

document compiles available information and provides well-established predictions for Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on the compound's

structure. Detailed experimental protocols for acquiring such data are also provided.

Compound Information
Chemical Name: (2,4,6-trimethylphenyl)methanamine

Synonyms: Mesitylmethanamine

Molecular Formula: C₁₀H₁₅N

Molecular Weight: 149.23 g/mol

Structure:
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Spectral Data Summary
The following sections present the available and predicted spectral data for 2,4,6-
trimethylbenzylamine, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for 2,4,6-trimethylbenzylamine is not widely published. The following

tables outline the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and

assignments based on the molecular structure. Predictions are based on standard chemical

shift correlation tables and analysis of similar structures.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.85 s 2H
Aromatic H (meta-

protons)

~3.75 s 2H
Methylene H (-CH₂-

NH₂)

~2.30 s 6H ortho-Methyl H (-CH₃)

~2.25 s 3H para-Methyl H (-CH₃)

~1.40 (variable) br s 2H Amine H (-NH₂)

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm) Assignment

~137.5 Aromatic C (para, C-CH₃)

~136.8 Aromatic C (ortho, C-CH₃)

~134.0 Aromatic C (ipso, C-CH₂)

~129.0 Aromatic C (meta, C-H)

~43.0 Methylene C (-CH₂)

~21.0 para-Methyl C (-CH₃)

~19.5 ortho-Methyl C (-CH₃)

Infrared (IR) Spectroscopy
An experimental Fourier-Transform Infrared (FTIR) spectrum is available and was recorded

from a neat (liquid) sample.[1] The characteristic absorption bands are interpreted below.

Table 3: IR Spectral Data
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Frequency (cm⁻¹) Intensity Assignment

3300 - 3500 Medium, Broad
N-H Stretch (primary amine,

two bands expected)

3010 - 3050 Medium Aromatic C-H Stretch

2850 - 2960 Strong
Aliphatic C-H Stretch (methyl &

methylene)

~1610, ~1470 Medium Aromatic C=C Stretch

1550 - 1650 Medium N-H Bend (scissoring)

~850 Strong
C-H Bend (out-of-plane,

isolated H's)

690 - 900 Medium N-H Wag

Mass Spectrometry (MS)
Experimental mass spectrometry data is not readily available. The following table is based on

the compound's molecular weight and predictable fragmentation patterns under Electron

Ionization (EI). The molecular ion (M⁺) is expected at an m/z corresponding to the molecular

weight.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
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m/z (Mass/Charge Ratio)
Predicted Relative
Intensity

Assignment of Fragment
Ion

149 Medium [M]⁺ (Molecular Ion)

134 High

[M - NH]⁺ or [M - CH₃]⁺ (Loss

of amino radical or methyl

radical)

133 High

[M - NH₂]⁺ (Loss of amino

group, formation of benzyl

cation)

119 Medium

[C₉H₁₁]⁺ (Tropylium ion

rearrangement after benzylic

cleavage)

91 Medium
[C₇H₇]⁺ (Tropylium ion from

further fragmentation)

Experimental Protocols
The following sections describe standard methodologies for obtaining the spectral data detailed

above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A sample of 5-10 mg of 2,4,6-trimethylbenzylamine is dissolved in

approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal

standard for chemical shift referencing (0 ppm).

Instrument Setup: A nuclear magnetic resonance spectrometer (e.g., Bruker Avance 300

MHz or higher) is used. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C

nuclei. Shimming is performed to optimize the magnetic field homogeneity.

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters

include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-

2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
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¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to

singlets for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of

scans (e.g., 1024 or more) is required. A pulse angle of 30-45° with a relaxation delay of 2

seconds is common.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are then referenced to the internal

standard (TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): As 2,4,6-trimethylbenzylamine is a liquid at room

temperature, a thin film method is employed. A single drop of the neat liquid is placed onto

the surface of a polished salt plate (e.g., NaCl or KBr).

Cell Assembly: A second salt plate is carefully placed on top of the first, spreading the liquid

into a thin, uniform capillary film between the plates. The "sandwich" is then mounted in the

spectrometer's sample holder.

Background Collection: An initial scan of the empty spectrometer chamber is performed to

obtain a background spectrum. This accounts for atmospheric CO₂ and water vapor, as well

as any instrument-specific signals.

Sample Analysis: The prepared sample is placed in the infrared beam path, and the sample

spectrum is recorded. The instrument software automatically subtracts the background

spectrum from the sample spectrum to produce the final transmittance or absorbance plot.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 2,4,6-trimethylbenzylamine in a volatile solvent

(e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via

direct infusion or through a gas chromatography (GC) system for separation from any

impurities. The sample is vaporized in the inlet system.

Ionization (Electron Ionization - EI): In the ion source, the gaseous molecules are bombarded

by a high-energy beam of electrons (typically 70 eV). This process ejects an electron from
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the molecule, creating a positively charged molecular ion (M⁺) and causing it to fragment in a

reproducible manner.[2]

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated by

an electric field into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The

analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of ions at each m/z value. The resulting data is

plotted as a mass spectrum, showing the relative intensity of each ion.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral

characterization of 2,4,6-trimethylbenzylamine.
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Caption: Workflow for spectral characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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